molecular formula C31H46N2O4 B1617402 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 68609-08-5

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

Cat. No. B1617402
CAS RN: 68609-08-5
M. Wt: 510.7 g/mol
InChI Key: CMOQUHJAOYRCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a useful research compound. Its molecular formula is C31H46N2O4 and its molecular weight is 510.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68609-08-5

Product Name

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

Molecular Formula

C31H46N2O4

Molecular Weight

510.7 g/mol

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

InChI

InChI=1S/C21H24O4.C10H22N2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;1-9(2)4-8(12)5-10(3,6-9)7-11/h3-10,19-20H,11-14H2,1-2H3;8H,4-7,11-12H2,1-3H3

InChI Key

CMOQUHJAOYRCFS-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)CN)N)C.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4

Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4

Other CAS RN

68609-08-5

Pictograms

Environmental Hazard

Origin of Product

United States

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